molecular formula C14H18F2N4O2 B6931432 N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide

Cat. No.: B6931432
M. Wt: 312.31 g/mol
InChI Key: FDFYQSUSYUWWPQ-UHFFFAOYSA-N
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Description

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a carboxamide group and a difluoroethyl group, along with an oxazole ring substituted with diethyl groups

Properties

IUPAC Name

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N4O2/c1-3-10-9(12(4-2)22-19-10)7-17-14(21)11-5-6-20(18-11)8-13(15)16/h5-6,13H,3-4,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFYQSUSYUWWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CNC(=O)C2=NN(C=C2)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Diethyl Groups: The diethyl groups are introduced via alkylation reactions using diethyl halides.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the pyrazole derivative with appropriate amines or amides.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazole-3-carboxamide: can be compared with other pyrazole derivatives and oxazole derivatives.

    Similar Compounds: Pyrazole-3-carboxamide, 1-(2,2-difluoroethyl)pyrazole, 3,5-diethyl-1,2-oxazole.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds

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